Sensitivity and Diagnostic Discrimination vs. Radiolabeled Cerebroside Sulfate in ASA Assays
NBDPS enables discrimination between arylsulfatase A pseudodeficiency and true deficiency, a distinction not reliably achieved with radiolabeled cerebroside sulfate (CS) assays [1]. The assay using NBDPS is 'more sensitive than procedures employing radioisotopes' and allows differentiation of major ASA phenotypes in fibroblast extracts [1]. Reaction products can be analyzed quantitatively by HPLC or semiquantitatively by TLC [1].
| Evidence Dimension | Diagnostic discrimination and sensitivity |
|---|---|
| Target Compound Data | NBDPS: Differentiates pseudodeficiency from true deficiency; quantitative HPLC analysis possible. |
| Comparator Or Baseline | Radiolabeled CS: Cannot reliably discriminate pseudodeficiency; requires laborious tissue culture loading. |
| Quantified Difference | Not provided as fold-change; discrimination capability is the primary differentiator. |
| Conditions | Fibroblast extracts from patients; ASA enzyme assay. |
Why This Matters
Procurement of NBDPS eliminates radioactive waste and enables unambiguous diagnosis of metachromatic leukodystrophy carriers, reducing false-positive results from pseudodeficiency.
- [1] Louis, A.I., Widen, K.E., Tsay, K.K., & Fluharty, A.L. (1991). Synthesis and characterization of NBD-PS: A fluorescent analog of cerebroside sulfate for diagnosis of arylsulfatase A deficiency disorders. Molecular and Chemical Neuropathology, 14(2), 113–130. View Source
